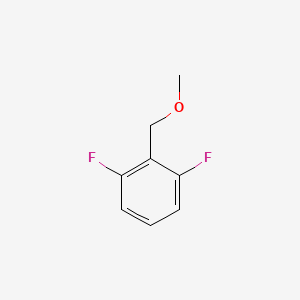

1,3-Difluoro-2-(methoxymethyl)benzene

Description

Contextualization within the Field of Fluorinated Aromatics Research

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with significant applications in pharmaceuticals, agrochemicals, and materials science. nih.govjmu.edu The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve a molecule's binding affinity to biological targets. nih.gov

The 1,3-difluoro substitution pattern is of particular interest. The synthesis of 1,3-difluorobenzenes can be challenging due to the directing effects of the fluorine atom in electrophilic aromatic substitution, which typically favors ortho and para products. nih.gov Therefore, methods like the reaction of difluorocarbene with substituted cyclobutenes are explored to achieve this specific arrangement. jmu.edu A well-established method for introducing a substituent at the 2-position of 1,3-difluorobenzene (B1663923) is through the ortho-lithiation of 1,3-difluorobenzene, which selectively occurs at the C-2 position. psu.edu This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Significance as a Privileged Structure and Synthetic Building Block in Contemporary Organic Chemistry

The term "privileged structure" refers to a molecular scaffold that can provide ligands for multiple, different biological targets through modification. nih.gov While 1,3-Difluoro-2-(methoxymethyl)benzene itself may not be formally designated as a privileged structure, its core, the 2,6-difluorobenzyl moiety, is a key component in a range of biologically active compounds. This makes it a significant synthetic building block.

For instance, the 2,6-difluorobenzyl ether group has been identified as a crucial component in a series of potent and selective RORγt inverse agonists, which are under investigation for the treatment of inflammatory diseases. nih.gov In this context, the ether derivatives were found to be surprisingly more potent than the corresponding alcohols. nih.gov The X-ray co-crystal structure of one such compound revealed that the bulky 2,6-difluorobenzyl ether group induces a conformational change in the protein's binding site, leading to enhanced potency. nih.gov

Furthermore, derivatives of the 2,6-difluorobenzyl core are important intermediates in the synthesis of various pharmaceuticals. For example, 2,6-difluorobenzyl bromide is a key starting material for the synthesis of Rufinamide, an anti-epileptic drug. google.com It is also used in the synthesis of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV activity and other compounds with potential therapeutic applications. google.com

The synthesis of this compound can be envisioned through a multi-step process starting from the readily available 1,3-difluorobenzene.

Table 2: Plausible Synthetic Route to this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | ortho-Lithiation | 1,3-Difluorobenzene, n-Butyllithium | 2,6-Difluorophenyllithium |

| 2 | Reduction | 2,6-Difluorobenzaldehyde (B1295200), Sodium Borohydride (B1222165) | 2,6-Difluorobenzyl alcohol |

The initial step involves the regioselective lithiation of 1,3-difluorobenzene at the 2-position using an organolithium reagent like n-butyllithium. psu.edu The resulting 2,6-difluorophenyllithium can then be reacted with an appropriate electrophile. To obtain the target molecule, a common route involves the formation of 2,6-difluorobenzyl alcohol as a key intermediate. This can be achieved by reacting the lithiated species with formaldehyde (B43269) or by first forming 2,6-difluorobenzaldehyde, which is then reduced. The reduction of 2,6-difluorobenzaldehyde to 2,6-difluorobenzyl alcohol is typically accomplished using a mild reducing agent such as sodium borohydride in a protic solvent like methanol (B129727) or ethanol. kaibangchem.com The final step is the etherification of 2,6-difluorobenzyl alcohol to yield this compound. This can be achieved using various methylating agents.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRZIOKYFVHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,3 Difluoro 2 Methoxymethyl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity on the Difluorinated Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) on the 1,3-difluoro-2-(methoxymethyl)benzene ring is a complex process influenced by the directing effects of three substituents. The two fluorine atoms are deactivating, electron-withdrawing groups, while the methoxymethyl group is generally considered a weak activating group. libretexts.orgmasterorganicchemistry.com The fluorine atoms, despite their deactivating inductive effect, are ortho-, para-directors due to resonance stabilization involving their lone pairs. libretexts.org The methoxymethyl group is also an ortho-, para-director.

The regioselectivity of EAS reactions is determined by the combined influence of these groups on the stability of the arenium ion intermediate that forms during the reaction. youtube.comlibretexts.orgrsc.org The most activating group typically governs the position of substitution. masterorganicchemistry.com In this case, the methoxymethyl group is activating, whereas the fluorine atoms are deactivating. Therefore, substitution is expected to occur at positions ortho and para to the methoxymethyl group.

However, the positions ortho to the methoxymethyl group are also meta to one of the fluorine atoms and ortho to the other. The para position relative to the methoxymethyl group is ortho to both fluorine atoms. Given that all substituents direct to the available C4 and C6 positions, a mixture of products is likely. Steric hindrance from the existing substituents can also influence the final product distribution, often favoring the less sterically crowded position. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 1,3-Difluoro-2-(methoxymethyl)-4-nitrobenzene & 1,3-Difluoro-2-(methoxymethyl)-6-nitrobenzene | Ortho, para-directing methoxymethyl group |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1,3-difluoro-2-(methoxymethyl)benzene & 6-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Ortho, para-directing methoxymethyl group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1,3-difluoro-2-(methoxymethyl)benzene & 6-Acyl-1,3-difluoro-2-(methoxymethyl)benzene | Ortho, para-directing methoxymethyl group |

Nucleophilic Aromatic Substitution (SNAr) Properties of the Difluorinated Benzene Ring

The presence of two strongly electron-withdrawing fluorine atoms makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity.

The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org In this compound, each fluorine atom is in a position that can be activated by the other.

Studies on related polyhalogenated fluorobenzenes have demonstrated the feasibility of SNAr reactions. For instance, the reaction of 1,3-difluoro-2,4,6-trihalobenzenes with thiolate anions has been shown to result in the selective replacement of a fluorine atom. vanderbilt.edu This suggests that this compound would react with strong nucleophiles, such as alkoxides, thiolates, or amines, to displace one of the fluorine atoms. The position of substitution (C1 or C3) would depend on the specific reaction conditions and the nature of the nucleophile.

| Nucleophile | Reagent Example | Potential Product |

| Thiolate | Sodium propanethiolate | 1-Fluoro-2-(methoxymethyl)-3-(propylthio)benzene |

| Alkoxide | Sodium methoxide (B1231860) | 1-Fluoro-3-methoxy-2-(methoxymethyl)benzene |

| Amine | Ammonia | 3-Fluoro-2-(methoxymethyl)aniline |

Transformations of the Methoxymethyl Ether Functional Group

Reactions at the Benzylic Carbon (e.g., oxidation, halogenation)

The methylene (B1212753) carbon of the methoxymethyl group is a benzylic position and is therefore activated towards various transformations, including oxidation and halogenation. libretexts.org

Oxidation: Benzylic carbons can be oxidized to carbonyl groups or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of the methoxymethyl group in this compound would likely lead to the formation of 2,6-difluorobenzoic acid, with the methoxy (B1213986) group being lost during the process.

Halogenation: Benzylic C-H bonds are relatively weak and can undergo free-radical halogenation. libretexts.org Reagents such as N-bromosuccinimide (NBS) are commonly used for the selective bromination of benzylic positions. researchgate.netresearchgate.net Treatment of this compound with NBS and a radical initiator would be expected to yield 1-(bromomethyl)-2,6-difluorobenzene. Over-bromination to form a dibromomethyl group can sometimes be an issue. scientificupdate.com

| Transformation | Reagent | Expected Product |

| Oxidation | KMnO₄, heat | 2,6-Difluorobenzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(Bromomethyl)-2,6-difluorobenzene |

Ether Cleavage and Interconversion to Other Oxygenated Functionalities

The ether linkage in the methoxymethyl group can be cleaved under acidic conditions. chemistrysteps.compressbooks.pubmasterorganicchemistry.com Strong acids such as HBr or HI are typically used for this purpose. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. pressbooks.pubmasterorganicchemistry.com Depending on the reaction mechanism (SN1 or SN2), which is influenced by the stability of the potential carbocation intermediates, different products can be formed. chemistrysteps.comlibretexts.org For a primary ether like the methoxymethyl group, an SN2 mechanism is likely, leading to the formation of 2,6-difluorobenzyl alcohol and methyl halide.

The resulting benzyl (B1604629) alcohol can be further converted to other functional groups. For instance, it can be oxidized to 2,6-difluorobenzaldehyde (B1295200) using milder oxidizing agents than those used for complete oxidation to the carboxylic acid.

| Reaction | Reagents | Expected Products |

| Ether Cleavage | HBr (aq), heat | 2,6-Difluorobenzyl alcohol and Bromomethane |

| Ether Cleavage | HI (aq), heat | 2,6-Difluorobenzyl alcohol and Iodomethane |

Cross-Coupling Reactions and Derivatization Strategies on Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples. nih.govnih.govtcichemicals.com

If a halogen, such as bromine, is introduced onto the aromatic ring via electrophilic aromatic substitution (as discussed in section 3.1), the resulting aryl bromide can participate in cross-coupling reactions. For example, 4-bromo-1,3-difluoro-2-(methoxymethyl)benzene could be coupled with a variety of boronic acids or esters in a Suzuki-Miyaura reaction to introduce new aryl, heteroaryl, or alkyl groups at the C4 position. nih.govresearchgate.net

Similarly, the Buchwald-Hartwig amination could be employed to couple the aryl bromide with amines, forming a new C-N bond. The choice of palladium catalyst and ligands is crucial for the success of these reactions, especially with sterically hindered or electronically challenging substrates.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | 4-Phenyl-1,3-difluoro-2-(methoxymethyl)benzene |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, base | N-(2,6-Difluoro-3-(methoxymethyl)phenyl)aniline |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,3-Difluoro-2-(methoxymethyl)benzene in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the proton, carbon, and fluorine environments, respectively.

The ¹H NMR spectrum is anticipated to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) methyl protons. The electronegativity of the adjacent oxygen and the influence of the aromatic ring and fluorine atoms will dictate their chemical shifts (δ). nih.govcarlroth.com

Aromatic Protons (H-4, H-5, H-6) : These three protons are chemically non-equivalent and will appear in the typical aromatic region (approx. 6.8-7.5 ppm). They form a complex splitting pattern due to homo-nuclear (H-H) and hetero-nuclear (H-F) coupling. The proton at the C-5 position is expected to be a triplet of triplets, coupled to H-4, H-6, and the two fluorine atoms. H-4 and H-6 will be multiplets, further complicated by coupling to the adjacent fluorine atoms.

Methylene Protons (-CH₂-) : These protons are adjacent to an oxygen atom and the fluorinated benzene (B151609) ring, which deshields them. A singlet or a very finely split triplet (due to long-range coupling with the ortho-fluorine) is expected around 4.5-5.0 ppm.

Methyl Protons (-OCH₃) : These protons are on the methoxy group and are the most shielded. They are expected to appear as a sharp singlet further upfield, typically in the 3.3-3.8 ppm range. nuph.edu.ua

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous compounds and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (3H) | 6.8 – 7.5 | m (complex multiplet) | J(H,H) ≈ 7-9 Hz; J(H,F) ≈ 5-10 Hz |

| -CH₂- | ~4.7 | s or t | ⁴J(H,F) ≈ 1-3 Hz |

| -OCH₃ | ~3.5 | s | N/A |

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms (F, O). beilstein-journals.orgsigmaaldrich.com A key feature will be the splitting of carbon signals due to coupling with fluorine (C-F coupling), which provides definitive evidence for the substitution pattern. researchgate.net

Aromatic Carbons : Six signals are expected in the aromatic region (approx. 110-165 ppm).

C1 and C3 (C-F) : These carbons, directly bonded to fluorine, will be significantly downfield and will appear as doublets with large one-bond coupling constants (¹J(C,F) ≈ 240-250 Hz). beilstein-journals.org

C2 (C-CH₂) : This carbon will also be downfield due to substitution and will exhibit a triplet due to two-bond coupling to the two fluorine atoms (²J(C,F)).

C4, C5, C6 : These carbons will show smaller C-F couplings over multiple bonds, aiding in their assignment.

Methylene Carbon (-CH₂-) : This sp³-hybridized carbon is attached to an oxygen and the aromatic ring, placing its signal in the 60-70 ppm range. It may show a small triplet multiplicity due to three-bond coupling to the fluorine atoms (³J(C,F)).

Methyl Carbon (-OCH₃) : The methoxy carbon is expected to be the most upfield signal, typically appearing between 55-60 ppm. researchgate.netnbuv.gov.ua

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous compounds and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1, C3 | 160 – 164 | d | ¹J(C,F) ≈ 245 |

| C5 | 128 – 132 | t | ³J(C,F) ≈ 8-10 |

| C2 | 118 – 122 | t | ²J(C,F) ≈ 20-25 |

| C4, C6 | 112 – 116 | d | ²J(C,F) and ⁴J(C,F) ≈ 15-25 and 1-4 |

| -CH₂- | 65 – 70 | t | ³J(C,F) ≈ 3-5 |

| -OCH₃ | 58 – 62 | s | N/A |

¹⁹F NMR is highly sensitive to the electronic environment. For this compound, the two fluorine atoms are chemically equivalent due to free rotation of the methoxymethyl group. Therefore, a single signal is expected. Its chemical shift provides insight into the electronic effects of the substituents. The signal will be a multiplet due to coupling with the aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. nuph.edu.ua

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values based on analogous compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| F1, F3 | -110 to -120 | m | Coupling to aromatic protons H-4 and H-6 is expected. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For C₈H₈F₂O, the theoretical exact mass can be calculated with high precision, allowing for unambiguous formula determination. Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering further structural proof. bldpharm.comchemicalbook.com

The molecular ion peak [M]⁺• would be observed at a calculated m/z value. Common fragmentation pathways for this structure would likely involve:

Benzylic cleavage : Loss of a methoxy radical (•OCH₃) to form a stable benzylic cation.

Alpha-cleavage : Loss of a formaldehyde (B43269) molecule (CH₂O) from the parent ion.

Loss of the entire side chain : Cleavage of the C-C bond between the ring and the methoxymethyl group.

Table 4: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺• | C₈H₈F₂O | 158.0543 | Molecular Ion |

| [M - H]⁺ | C₈H₇F₂O | 157.0465 | Loss of a hydrogen radical |

| [M - OCH₃]⁺ | C₇H₅F₂ | 127.0359 | Loss of methoxy radical |

| [M - CH₂O]⁺• | C₇H₆F₂ | 128.0438 | Loss of neutral formaldehyde |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Fingerprinting

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. ymilab.com The spectrum of this compound is expected to show characteristic bands for its key structural components. bldpharm.comsigmaaldrich.com

C-H stretching (aromatic) : Aromatic C-H bonds typically absorb just above 3000 cm⁻¹. carlroth.com

C-H stretching (aliphatic) : The sp³ C-H bonds of the -CH₂- and -OCH₃ groups will show strong absorptions in the 2850-3000 cm⁻¹ region. sigmaaldrich.com

C=C stretching (aromatic) : Benzene ring vibrations produce a series of peaks between 1450 and 1600 cm⁻¹. carlroth.com

C-F stretching : The strong C-F bond absorptions are a key feature and are expected in the 1100-1300 cm⁻¹ region.

C-O stretching : The ether C-O-C linkage will produce a strong, characteristic absorption, typically between 1050-1150 cm⁻¹. bldpharm.com

Out-of-plane (OOP) bending : The C-H OOP bends in the 650-900 cm⁻¹ region can provide information about the aromatic substitution pattern.

Table 5: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3030 – 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-, -OCH₃) | 2850 – 3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450 – 1600 | Medium |

| C-F Stretch | Aryl-Fluoride | 1100 – 1300 | Strong |

| C-O Stretch | Ether (Aryl-CH₂-O-CH₃) | 1050 – 1150 | Strong |

| C-H OOP Bend | Substituted Aromatic | 700 – 900 | Strong |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities from the synthesis process.

Gas Chromatography (GC) : Given its predicted volatility, GC is a highly suitable technique. nbuv.gov.ua When coupled with a mass spectrometer (GC-MS), it can separate the target compound from isomers (e.g., 1,3-Difluoro-4-(methoxymethyl)benzene) and simultaneously provide mass data for peak identification. A non-polar or mid-polar capillary column would likely be used, with the compound's retention time being characteristic under specific temperature programming conditions. nuph.edu.uarsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is also effective for purity analysis. A reversed-phase method, using a C18 or C8 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be standard. Detection via a UV detector would be effective due to the presence of the benzene chromophore. HPLC is particularly useful for separating less volatile impurities that may not be amenable to GC analysis.

Computational Chemistry and Theoretical Studies on 1,3 Difluoro 2 Methoxymethyl Benzene

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of molecular behavior at the electronic level. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure and energetics of organic molecules. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 1,3-Difluoro-2-(methoxymethyl)benzene, this involves finding the minimum energy conformation by considering rotation around the single bonds, specifically the C(aryl)–CH2 and CH2–O bonds.

Table 1: Key Torsional Angles in this compound Conformations This table is illustrative, based on theoretical principles, as specific experimental or high-level computational data for this exact molecule was not found in the provided search results.

| Torsional Angle | Description | Expected Low-Energy Value (degrees) |

| F-C1-C2-C(H2) | Defines the plane of the methoxymethyl group relative to the ring | ~90 |

| C(aryl)-C-O-C(H3) | Defines the orientation of the methyl group | ~180 (anti) or ±60 (gauche) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.com Conversely, the LUMO, the orbital most likely to accept electrons, represents its electrophilicity. youtube.comlibretexts.org

For this compound, the electronic character is shaped by the interplay of its substituents. The two fluorine atoms are highly electronegative and act as strong electron-withdrawing groups through the inductive effect, which generally lowers the energy of both the HOMO and LUMO. nih.gov The methoxymethyl group is considered a weak electron-donating group.

HOMO: The HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pair electrons on the oxygen atom. The electron-withdrawing fluorine atoms would decrease the energy of the HOMO, making the molecule less nucleophilic than unsubstituted toluene (B28343) or anisole (B1667542).

LUMO: The LUMO is primarily located on the aromatic ring's π*-system. The fluorine atoms will lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to benzene.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. rsc.org Computational studies can precisely calculate the energies and visualize the spatial distribution of these orbitals, predicting the most likely sites for electrophilic or nucleophilic attack. ucsb.eduyoutube.com

The distribution of electron density within a molecule governs its electrostatic potential, which is crucial for understanding intermolecular interactions and reaction pathways. In this compound, the substituents create a highly polarized molecule.

The high electronegativity of the fluorine atoms leads to a significant withdrawal of electron density from the carbon atoms to which they are attached (C1 and C3), creating regions of positive electrostatic potential (electron-deficient sites). nih.gov In contrast, the oxygen atom of the methoxymethyl group is a region of high electron density and negative electrostatic potential (electron-rich site). Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize these regions. Such maps are valuable for predicting how the molecule will interact with other reagents; electrophiles will be attracted to the negative potential near the oxygen, while nucleophiles will target the positive potential regions, particularly the carbon atoms of the aromatic ring. nih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational chemistry has become an indispensable tool for predicting and interpreting NMR spectra, aiding in structure elucidation. escholarship.org Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net

For this compound, computational predictions would be particularly valuable:

¹⁹F NMR: The chemical shifts of the two fluorine atoms would be distinct due to their different chemical environments (one is ortho to the methoxymethyl group, the other is para). Computational models are highly effective at predicting ¹⁹F NMR shifts. nih.govresearchgate.net

¹³C NMR: The electron-withdrawing fluorine atoms cause a downfield shift for the carbons they are attached to (C-F) and influence the shifts of other ring carbons. Studies on fluorinated benzyl (B1604629) ethers show that fluorination significantly alters the chemical shifts of ring and side-chain carbons. wiserpub.comwiserpub.com

¹H NMR: The chemical shifts of the aromatic protons and the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the side chain are influenced by the electronic and anisotropic effects of the fluorine atoms.

By comparing calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. nih.govgithub.io

Table 2: Predicted NMR Chemical Shifts (Illustrative) These values are hypothetical, based on general principles of NMR spectroscopy and computational trends, as specific calculated data for this compound was not found in the provided search results.

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹⁹F | -110 to -140 | Position relative to methoxymethyl group, through-space interactions |

| ¹³C (Aromatic C-F) | 155 to 165 (JCF ≈ 245 Hz) | Strong deshielding by fluorine |

| ¹³C (Aromatic C-H) | 110 to 130 | Influence of F and CH₂OCH₃ substituents |

| ¹³C (-CH₂-) | 65 to 75 | Shielding/deshielding effects from the aromatic ring and oxygen |

| ¹H (Aromatic) | 6.8 to 7.5 | Complex splitting patterns due to H-H and H-F coupling |

| ¹H (-CH₂-) | 4.5 to 5.0 | Anisotropic effect of the aromatic ring |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. masterorganicchemistry.com

For this compound, theoretical studies could investigate various reactions, such as:

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating but ortho-, para-directing, while the methoxymethyl group is weakly activating and ortho-, para-directing. Computational studies could predict the regioselectivity of reactions like nitration or halogenation by comparing the activation energies for attack at different positions on the ring. dntb.gov.ua

Side-Chain Reactions: The mechanism of reactions involving the methoxymethyl group, such as ether cleavage or oxidation, could be modeled.

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, making the displacement of a fluorine atom a plausible reaction pathway to investigate.

Locating the transition state structure is key to understanding the kinetics of a reaction, as its energy determines the activation barrier. masterorganicchemistry.com

Structure-Property Relationship Studies and Hammett Constant Derivations for Related Fluorinated Motifs (e.g., difluoro(methoxy)methyl group)

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). Computational methods can be used to derive these parameters.

While the substituent in the title compound is a methoxymethyl group on a difluorinated ring, a closely related and electronically interesting motif is the difluoro(methoxy)methyl group (-CF₂OCH₃) . The electronic properties of this group have been studied, and its Hammett constants have been determined. nbuv.gov.uaresearchgate.net These constants provide a quantitative measure of its inductive (field) and resonance effects.

Table 3: Comparison of Hammett Constants for Various Substituents

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) | Total Effect (σp) | Data Source |

| -CF₂OCH₃ | 0.22 | 0.07 | 0.29 | nbuv.gov.ua |

| -CHF₂ | - | - | 0.32 | nbuv.gov.ua |

| -CF₃ | - | - | 0.54 | nbuv.gov.ua |

| -CH₂F | - | - | 0.11 | nbuv.gov.ua |

| -OCH₃ | - | - | -0.27 | wikipedia.org |

| -CH₃ | - | - | -0.17 | wikipedia.org |

This type of quantitative structure-property relationship (QSPR) analysis is vital for designing molecules with precisely tuned electronic characteristics for applications in materials science and medicinal chemistry. researchgate.net

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Agrochemicals and Pharmaceutical Intermediates

Fluorinated compounds are integral to the development of modern agrochemicals and pharmaceuticals, often enhancing their efficacy, metabolic stability, and bioavailability. youtube.comhalocarbonlifesciences.com While specific, publicly documented examples of 1,3-Difluoro-2-(methoxymethyl)benzene in commercialized products are not abundant, its structural motifs are found in various bioactive molecules. The 1,3-difluorobenzene (B1663923) core is a key component in certain fungicides and insecticides. google.comjmu.edu The presence of fluorine can increase the potency of these agents. researchgate.net

The introduction of fluorinated building blocks is a common strategy in drug discovery. researchgate.netnih.gov For instance, the 1,3-difluorobenzene moiety is present in various pharmaceutical candidates. The methoxymethyl group on this compound can be readily converted into other functional groups, such as a hydroxymethyl or a formyl group, which are common handles for further synthetic transformations in the construction of complex drug molecules. This adaptability makes it a potentially valuable precursor for a range of pharmaceutical agents.

Table 1: Potential Applications of the 1,3-Difluorobenzene Moiety in Bioactive Compounds

| Field | Compound Class | Potential Advantage of Fluorination |

|---|---|---|

| Agrochemicals | Fungicides | Enhanced efficacy and metabolic stability |

| Agrochemicals | Insecticides | Increased potency and target binding |

| Pharmaceuticals | Various | Improved metabolic stability and bioavailability |

Utility in the Development of Advanced Materials and Functional Molecules

The unique properties imparted by fluorine atoms, such as high thermal stability and altered electronic characteristics, make fluorinated compounds desirable for advanced materials. alfa-chemistry.com Fluoropolymers, for example, are known for their chemical resistance and low surface energy. alfa-chemistry.com While not a polymer itself, this compound can serve as a monomer or a precursor to monomers for the synthesis of specialized fluorinated polymers and resins.

The presence of the 1,3-difluoro substitution pattern can influence the polymer's properties, such as its thermal stability and dielectric constant. researchgate.net The methoxymethyl group can be used as a reactive site for polymerization or for grafting onto other polymer backbones, allowing for the creation of materials with tailored properties. For example, it could be envisioned as a component in the synthesis of fluorinated polyarylethers or other high-performance polymers where thermal resistance and specific electronic properties are required.

Table 2: Potential Contributions of this compound to Advanced Materials

| Material Type | Potential Role of the Compound | Resulting Material Property |

|---|---|---|

| Fluorinated Polymers | Monomer or Monomer Precursor | High thermal stability, chemical resistance |

| Functional Resins | Building Block | Tailored dielectric properties |

Strategies for Constructing Complex Molecular Architectures via this compound

The construction of complex molecules from this compound can be approached through several synthetic strategies that take advantage of its distinct functional groups. The fluorine atoms act as directing groups in electrophilic aromatic substitution reactions, although their strong electron-withdrawing nature generally deactivates the ring towards this type of reaction. jmu.edu More commonly, functionalization of the aromatic ring is achieved through directed ortho-metalation, where a lithiating agent is directed to a position adjacent to one of the fluorine atoms. This allows for the introduction of a wide variety of electrophiles.

The methoxymethyl group itself is a versatile functional handle. The ether linkage can be cleaved to unmask a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid. These functional groups are gateways to a vast array of chemical transformations, including carbon-carbon bond-forming reactions, aminations, and esterifications.

Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly if there is a suitable activating group on the ring. This provides another avenue for introducing new substituents and building molecular complexity. The combination of these strategies allows for the selective and controlled elaboration of the this compound core into more intricate and valuable chemical structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Difluoro-2-(methoxymethyl)benzene, and how can reaction conditions be optimized?

- Methodology :

- Begin with halogenation of a benzene precursor (e.g., methyl-substituted benzene) using Cl₂ or F₂ under controlled temperatures (40–60°C) and catalysts like FeCl₃ .

- Introduce the methoxymethyl group via nucleophilic substitution (e.g., using NaOCH₃ or CH₃OCH₂Cl) in aprotic solvents (DMSO or DMF) .

- Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of substrate to methoxymethylating agent) and reaction time (6–12 hours) .

Q. What types of chemical reactions is this compound most likely to undergo?

- Key Reactions :

- Nucleophilic Substitution : Fluorine atoms at positions 1 and 3 are susceptible to replacement by amines or thiols in polar solvents (e.g., ethanol) at 80–100°C .

- Suzuki-Miyaura Coupling : The methoxymethyl group stabilizes palladium catalysts (e.g., Pd(PPh₃)₄), enabling cross-coupling with aryl boronic acids .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ yields carboxylic acids, while LiAlH₄ reduces the methoxymethyl group to hydroxymethyl .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Protocol :

- Use column chromatography (silica gel, hexane/ethyl acetate 9:1) to separate by-products .

- Recrystallization from ethanol at low temperatures (0–5°C) enhances purity (>98%) .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of fluorine substitution in this compound?

- Approach :

- Conduct time-resolved NMR or HPLC to track substituent exchange rates under varying conditions (pH, solvent polarity) .

- Compare activation energies (ΔG‡) for substitutions at positions 1 vs. 3 using Eyring plots .

Q. How can contradictory data on reaction yields in cross-coupling reactions be resolved?

- Troubleshooting :

- Verify catalyst purity (Pd catalysts often degrade with moisture; use freshly prepared Pd(PPh₃)₄) .

- Analyze solvent effects: Aprotic solvents (THF) favor oxidative addition, while polar solvents (DMF) improve nucleophile accessibility .

Q. What catalytic systems enhance regioselectivity in functionalizing this compound?

- Strategies :

- Use CuI/L-proline ligand systems to direct coupling reactions to the para position relative to methoxymethyl .

- Explore photoredox catalysis (e.g., Ru(bpy)₃²⁺) for radical-mediated substitutions at fluorine sites .

Q. How can computational modeling predict the electronic effects of fluorine and methoxymethyl substituents?

- Tools :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient regions .

- Simulate reaction pathways using Gaussian or ORCA to compare transition states for substitution vs. coupling .

Q. What role do fluorine substituents play in modulating biological activity, and how can this be validated experimentally?

- Experimental Design :

- Synthesize analogs (e.g., 1,3-dichloro vs. difluoro derivatives) and test antimicrobial activity via microdilution assays .

- Use X-ray crystallography to study interactions with target enzymes (e.g., thymidylate synthase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.